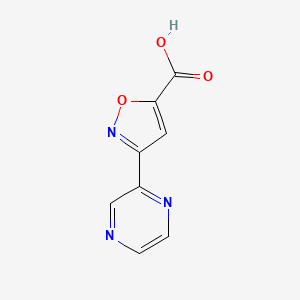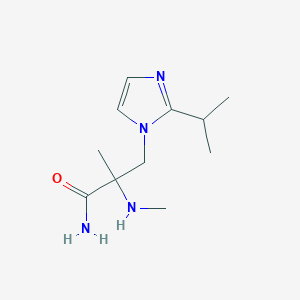
3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide is a synthetic compound with a complex molecular structure It is characterized by the presence of an imidazole ring, an isopropyl group, and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide typically involves multiple steps, starting with the preparation of the imidazole ring. The isopropyl group is introduced through alkylation reactions, while the methylamino group is added via amination reactions. The final step involves the formation of the propanamide structure through amidation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring and other functional groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
Wissenschaftliche Forschungsanwendungen
3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Isopropyl-1h-imidazol-1-yl)methylphenylamine dihydrochloride
- 4-(2-Isopropyl-1h-imidazol-1-yl)methylaniline
Uniqueness
Compared to similar compounds, 3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide exhibits unique chemical properties, such as higher stability and specific reactivity patterns. These characteristics make it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H20N4O |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
2-methyl-2-(methylamino)-3-(2-propan-2-ylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-8(2)9-14-5-6-15(9)7-11(3,13-4)10(12)16/h5-6,8,13H,7H2,1-4H3,(H2,12,16) |
InChI-Schlüssel |
UTUPGQWEXIWGAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=CN1CC(C)(C(=O)N)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B13534881.png)

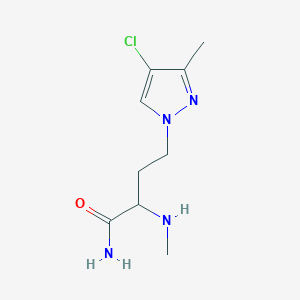
![[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine](/img/structure/B13534897.png)

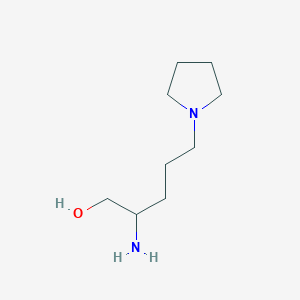


![1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13534921.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid](/img/structure/B13534929.png)
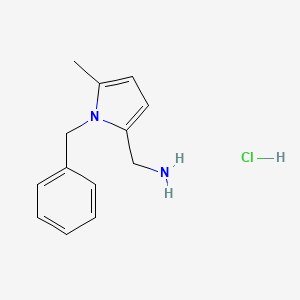
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid](/img/structure/B13534951.png)

